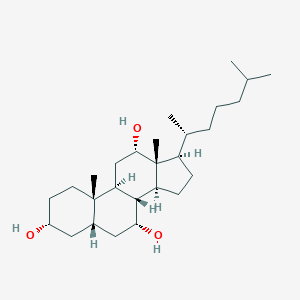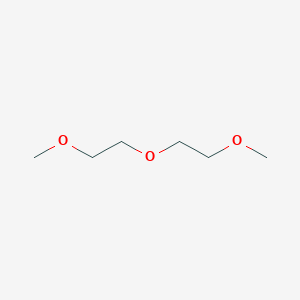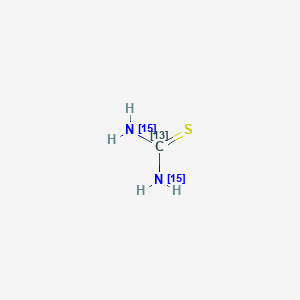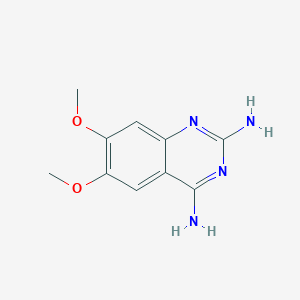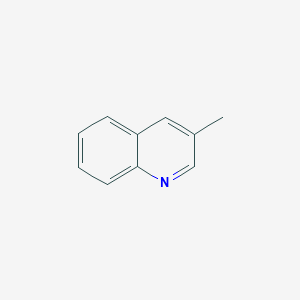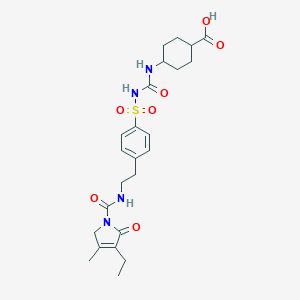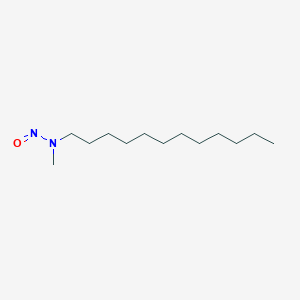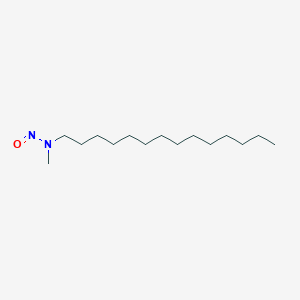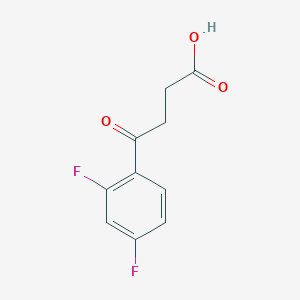![molecular formula C26H21BN4O2 B029124 [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid CAS No. 143722-25-2](/img/structure/B29124.png)
[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related boronic acid compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of boronic acid groups to various aromatic and heteroaromatic rings. For example, efficient synthesis methods have been developed for conjugated thiadiazole hybrids through palladium-catalyzed cross-coupling of bromophenyl-thiadiazole with boronic acids, illustrating a common strategy that might be applicable to the synthesis of [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid (Wróblowska, Łapkowski, & Kudelko, 2015).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be characterized using X-ray crystallography, revealing the geometric arrangement of atoms within the molecule and the presence of any significant intramolecular or intermolecular interactions, such as hydrogen bonding. Studies on similar compounds, like isocyanide and ylidene complexes of boron, have detailed the structural aspects through X-ray crystallography, offering insights into how the structure might influence reactivity and properties (Tamm, Lügger, & Hahn, 1996).
Chemical Reactions and Properties
Boronic acids participate in various chemical reactions, leveraging their ability to form reversible covalent complexes with diols, amino acids, and other Lewis base donors. This reactivity is central to their use in Suzuki coupling reactions, where they act as partners to organohalides under palladium catalysis. The unique feature of forming reversible covalent bonds enables boronic acids to be used in molecular recognition and sensor applications (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).
科学研究应用
- Scientific Field: Surface Chemistry
- Application Summary : This compound has been used in the functionalization of two types of substrates, hydrogenated SiO2-free silicon (Si–H) and gold . This is achieved by incorporating terminal alkynes into the chemical structure of persistent organic perchlorotriphenylmethyl (PTM) radicals .
- Methods of Application : The one-step functionalization of Si–H allows a light-triggered capacitance switch to be successfully achieved under electrochemical conditions . Additionally, the click reaction between the alkyne-terminated PTM radical and a ferrocene azide derivative leads to a multistate electrochemical switch .
- Results or Outcomes : The successful post-surface modification makes the self-assembled monolayers reported here an appealing platform to synthesize multifunctional systems grafted on surfaces .
安全和危害
The safety information for “[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid” indicates that it is classified as an irritant . The hazard statements include H228 (flammable solid), H319 (causes serious eye irritation), and H302 (harmful if swallowed) . Precautionary statements include P210 (keep away from heat/sparks/open flames/hot surfaces), P240 (ground/bond container and receiving equipment), P241 (use explosion-proof electrical/ventilating/lighting equipment), P280 (wear protective gloves/protective clothing/eye protection/face protection), P370+P378 (in case of fire: use dry sand, dry chemical or alcohol-resistant foam for extinction), P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center/doctor if you feel unwell), P330 (rinse mouth), P501 (dispose of contents/container to an approved waste disposal plant), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (if eye irritation persists: get medical advice/attention) .
属性
IUPAC Name |
[2-(2-trityltetrazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-30-31(29-25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUCLSFLKKJFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433293 |
Source


|
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | |
CAS RN |
143722-25-2 |
Source


|
| Record name | {2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143722-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

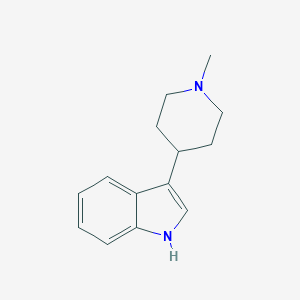

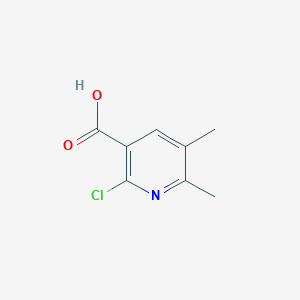
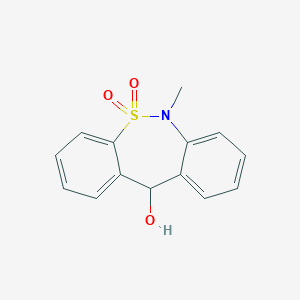
![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
